![molecular formula C26H21N5O4S B1139231 Cdk9-IN-1 CAS No. 1415559-43-1](/img/structure/B1139231.png)
Cdk9-IN-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cdk9-IN-1 is a novel and selective inhibitor of Cyclin-dependent kinase 9 (CDK9), which is used for the treatment of HIV infection . It has an IC50 of 39 nM for CDK9/CycT1 .
Physical And Chemical Properties Analysis
The chemical formula of Cdk9-IN-1 is C22H23F2N5O2S, with an exact mass of 459.15 and a molecular weight of 459.516 .
科学研究应用
癌症中的表观遗传学沉默基因
CDK9在维持异染色质位点基因沉默中发挥关键作用。抑制CDK9可以重新激活癌症中表观遗传学沉默的基因,导致肿瘤抑制基因表达恢复、细胞分化以及内源性逆转录病毒基因的激活。这一发现表明CDK9抑制剂如Cdk9-IN-1在癌症表观遗传学治疗中的潜力(Zhang et al., 2018)。
血液系统癌症治疗
高度选择性和有效的CDK9抑制剂AZD4573已经证明对血液系统癌症具有显著活性。它通过MCL-1耗竭主要在各种血液系统癌症模型中诱导快速凋亡和细胞死亡(Cidado et al., 2019)。
癌症治疗中CDK9抑制剂概述
选择性CDK9抑制剂的开发、它们的选择性谱和体内外有效性一直是研究的焦点。CDK9介导的抗凋亡蛋白的转录调控对转化细胞的存活至关重要,突显了像Cdk9-IN-1这样的抑制剂在癌症治疗中的潜力(Sonawane et al., 2016)。
前列腺癌中的CDK9
靶向CDK9可以有效限制雄激素受体的高活性和抗凋亡蛋白的表达,这两者是前列腺癌发展和进展的主要原因。CDK9抑制剂为患有晚期疾病的患者提供了新的治疗机会(Rahaman et al., 2016)。
前列腺癌中的代谢转换
CDK9抑制诱导前列腺癌细胞进行代谢转换,使它们依赖脂肪酸氧化。这提示了在CDK9抑制的同时靶向代谢途径的潜在治疗策略(Itkonen et al., 2019)。
卵巢癌中的CDK9
CDK9已被确定为卵巢癌中的新型预后生物标志物和治疗靶点。其高表达与患者预后不良显著相关,抑制CDK9可以抑制卵巢癌细胞生长(Wang et al., 2019)。
作用机制
Cdk9-IN-1 acts by inhibiting CDK9, a key regulator of transcription . This inhibition leads to a decrease in the levels of RNA polymerase II C-terminal domain serine 2 phosphorylation, the pro-survival protein Myeloid Cell Leukemia 1 (MCL1), and MYC oncoprotein, inducing rapid apoptosis in cancer cells .
安全和危害
未来方向
CDK9 inhibitors like Cdk9-IN-1 have shown promise in preclinical and clinical settings for the treatment of various cancers . Future research may involve combining CDK9 inhibitors with inhibitors against CDK9’s upstream regulators like BRD4, SEC, and HSP90, or downstream effectors like cMYC and MCL-1 . This could enhance the effectiveness of the treatment, target diversity, and reduce potential drug resistance .
属性
IUPAC Name |
N-[5-[[6-[3-(1,3-dioxoisoindol-2-yl)phenyl]pyrimidin-4-yl]amino]-2-methylphenyl]methanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N5O4S/c1-16-10-11-18(13-22(16)30-36(2,34)35)29-24-14-23(27-15-28-24)17-6-5-7-19(12-17)31-25(32)20-8-3-4-9-21(20)26(31)33/h3-15,30H,1-2H3,(H,27,28,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKUFOBCNTCLXJP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC=NC(=C2)C3=CC(=CC=C3)N4C(=O)C5=CC=CC=C5C4=O)NS(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N5O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40735344 |
Source
|
Record name | N-[5-({6-[3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]pyrimidin-4-yl}amino)-2-methylphenyl]methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40735344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
499.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cdk9-IN-1 | |
CAS RN |
1415559-43-1 |
Source
|
Record name | N-[5-({6-[3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]pyrimidin-4-yl}amino)-2-methylphenyl]methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40735344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。